(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

Catalog No.
S731010
CAS No.
862499-50-1
M.F
C22H30O
M. Wt
310.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimet...

CAS Number

862499-50-1

Product Name

(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

IUPAC Name

(1S,4S,8S)-5-benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

Molecular Formula

C22H30O

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C22H30O/c1-16(2)11-19-13-20-18(12-17-9-7-6-8-10-17)14-21(19,3)15-22(20,4)23-5/h6-10,13-14,16,20H,11-12,15H2,1-5H3/t20-,21+,22-/m0/s1

InChI Key

ACWLDJOHMGJACE-BDTNDASRSA-N

SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3

Canonical SMILES

CC(C)CC1=CC2C(=CC1(CC2(C)OC)C)CC3=CC=CC=C3

Isomeric SMILES

CC(C)CC1=C[C@H]2C(=C[C@@]1(C[C@]2(C)OC)C)CC3=CC=CC=C3

Description

(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene, an enantiopure diene ligand developed by Carreira, is most commonly used in asymmetric catalysis. It is generally prepared from commercially available (R)-carvone.

(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene is an enantiopure diene ligand []. Enantiopure means it exists in a single, specific mirror image form (denoted by the 1S,4S,8S designation). This ligand is derived from the readily available natural product (R)-carvone []. The development of this ligand is attributed to the research group of E. N. Carreira, making it a significant contribution to the field of asymmetric catalysis [].


Molecular Structure Analysis

The key feature of this molecule is the bicyclic (two fused rings) structure with a diene functionality (two double bonds) within the eight-membered ring system []. The presence of three methyl groups and an isobutyl group provides steric bulk, while the benzyl group and methoxy group contribute electronic properties []. The specific stereochemistry (1S,4S,8S) is crucial for its function as a ligand, as it controls the orientation of the substrate molecule during catalysis [].


Chemical Reactions Analysis

The primary application of (1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene lies in its involvement in asymmetric catalysis. It forms a complex with a metal catalyst, such as rhodium or palladium, which then activates substrates for reactions that create new chiral molecules with high enantioselectivity (favoring one enantiomer over the other) [].

Properties of (1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene

  • Chirality: The molecule has three stereocenters, designated by the (S) configuration, making it a chiral molecule. Source: Sigma-Aldrich:
  • Structure: The molecule is a bicyclic compound with a diene functional group (two double bonds) and several other substituents, including a benzyl group, an isobutyl group, a methoxy group, and two methyl groups. Source: Sigma-Aldrich:

XLogP3

5.1

Wikipedia

(1S,4S,8S)-5-Benzyl-8-methoxy-1,8-dimethyl-2-(2-methylpropyl)bicyclo[2.2.2]octa-2,5-diene

Dates

Modify: 2023-08-15

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